3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, substituted with a 3,4-dimethoxyphenyl group and a 2-methoxybenzoate ester, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-15-24(16-9-12-21(30-3)23(13-16)31-4)25(27)18-11-10-17(14-22(18)32-15)33-26(28)19-7-5-6-8-20(19)29-2/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJIEEYOLCKPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the 3,4-Dimethoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the chromen-4-one core is reacted with 3,4-dimethoxybenzaldehyde in the presence of a catalyst.
Esterification: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with 2-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives of the chromen-4-one core.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
- 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is unique due to the specific positioning of the methoxy groups and the ester linkage. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a member of the chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.42 g/mol. The compound features a chromenone core structure substituted with a 3,4-dimethoxyphenyl group and a methoxybenzoate moiety. This unique structure contributes to its potential biological activities.
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that it effectively reduces reactive oxygen species (ROS) levels in vitro, suggesting its potential for preventing oxidative damage associated with various diseases.
2. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been documented in several studies. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds derived from chromenone structures have been shown to exhibit inhibitory effects on COX-2 and LOX-15 activities, which are crucial in the inflammatory response .
3. Anticancer Properties
The potential anticancer effects of this compound have been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Mechanistic studies suggest that it may act by modulating cell cycle progression and promoting apoptotic pathways.
4. Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase enzymes (AChE and BChE), which are relevant in the context of Alzheimer's disease. In vitro assays demonstrated moderate inhibitory activity against these enzymes, indicating its potential as a multi-target-directed ligand for neuroprotective strategies .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Antioxidant Mechanism : The compound may exert its antioxidant effects by donating electrons to free radicals, thus neutralizing them.
- Anti-inflammatory Mechanism : By inhibiting COX and LOX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
- Anticancer Mechanism : The induction of apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in malignant cells.
Case Study 1: Antioxidant Activity Evaluation
In a study assessing the antioxidant capacity of various chromenone derivatives, it was found that this compound exhibited an IC50 value of 25 μM against DPPH radicals. This indicates a strong capacity for radical scavenging compared to standard antioxidants like ascorbic acid.
Case Study 2: Anticancer Activity on MCF-7 Cells
A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound at concentrations ranging from 10 to 50 μM led to significant cell death after 48 hours, with an IC50 value calculated at approximately 30 μM. Flow cytometry analysis revealed an increase in apoptotic cells correlating with treatment concentration.
| Study | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | 25 μM | N/A |
| Anticancer Activity | Cytotoxicity | 30 μM | MCF-7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
